molecular formula C20H19Cl3N2O2 B3538898 1-(2-chlorobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

1-(2-chlorobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

Cat. No. B3538898
M. Wt: 425.7 g/mol
InChI Key: YQPBHTQJHPGFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is commonly referred to as CDCP and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CDCP is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in the body. CDCP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent cancer cell invasion and metastasis. CDCP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CDCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CDCP can inhibit cancer cell proliferation, migration, and invasion. Additionally, CDCP has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. In vivo studies have shown that CDCP can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

CDCP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CDCP has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using CDCP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on CDCP. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of CDCP and its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to determine the optimal dosage and administration of CDCP for therapeutic use.
Conclusion:
1-(2-chlorobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide, or CDCP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as its potential use in the treatment of neurodegenerative disorders. While there are limitations to using CDCP in lab experiments, its stable nature and low toxicity make it an attractive compound for further research.

Scientific Research Applications

CDCP has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer properties, specifically its ability to inhibit the growth and metastasis of cancer cells. CDCP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, CDCP has been studied for its anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N2O2/c21-15-6-5-14(18(23)11-15)12-24-19(26)13-7-9-25(10-8-13)20(27)16-3-1-2-4-17(16)22/h1-6,11,13H,7-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBHTQJHPGFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)carbonyl]-N-(2,4-dichlorobenzyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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